![molecular formula C10H8N4O3 B3129285 4-[(4-nitroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one CAS No. 339020-77-8](/img/structure/B3129285.png)
4-[(4-nitroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one
Overview
Description
4-[(4-nitroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one, also known as NDHP, is a synthetic compound that has been the subject of extensive scientific research due to its potential applications in various fields. NDHP is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 296.27 g/mol.
Scientific Research Applications
Heterocyclic System Synthesis
The compound is utilized in the synthesis of new heterocyclic systems, such as spiro-fused azirino-pyrazolones. These systems are synthesized through reactions with hydroxylamine, leading to compounds that exhibit unique structural properties as confirmed by X-ray analysis and NMR spectroscopic investigations. This work underscores the compound's role in generating novel heterocycles with potential applications in medicinal chemistry and materials science (Holzer et al., 2003).
Molecular Structure Analysis
The molecular structure and tautomerism of related compounds have been extensively studied, demonstrating the importance of "4-[(4-nitroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one" derivatives in understanding the intramolecular interactions and hydrogen bonding patterns in such molecules. This research contributes to a deeper understanding of the structural characteristics of pyrazolone derivatives, which is crucial for designing drugs with desired pharmacological profiles (Rockley & Summers, 1981).
Advanced Synthesis Methods
Studies have explored advanced synthetic methodologies using "this compound" and its derivatives for the preparation of complex molecules. These include catalyst-free synthesis approaches and environmentally friendly processes that highlight the compound's versatility in organic synthesis. Such methods are significant for the development of green chemistry practices and for the efficient synthesis of biologically active compounds with reduced environmental impact (Mosaddegh et al., 2010).
Corrosion Inhibition
Research has also been conducted on the use of pyrazole derivatives, including "this compound", in corrosion inhibition. These studies provide insights into the application of such compounds in protecting metals from corrosion, particularly in harsh industrial environments, which is essential for the petroleum and chemical industries (Singh et al., 2020).
properties
IUPAC Name |
4-[(4-nitrophenyl)iminomethyl]-1,2-dihydropyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3/c15-10-7(6-12-13-10)5-11-8-1-3-9(4-2-8)14(16)17/h1-6H,(H2,12,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZPDDODBUDXGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=CNNC2=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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